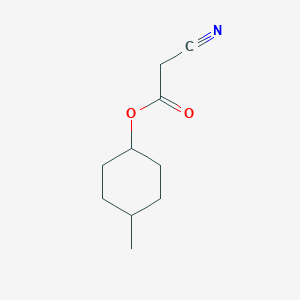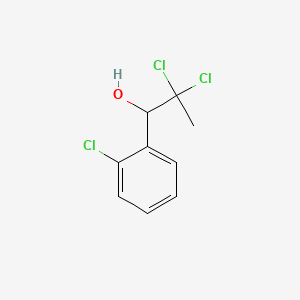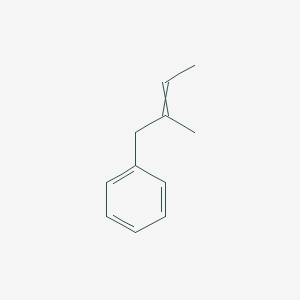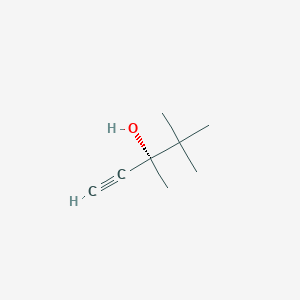
1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)-, also known as (S)-3,4,4-trimethyl-1-pentyn-3-ol, is an organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- can be achieved through various synthetic routes. One common method involves the alkylation of acetylene with a suitable alkyl halide in the presence of a strong base, followed by the addition of a hydroxyl group to the resulting alkyne . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of 1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and efficiency. These processes may include continuous flow reactors and advanced purification techniques to ensure the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Ethers, esters
Scientific Research Applications
1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions . The alkyne group can undergo addition reactions with nucleophiles, while the hydroxyl group can form hydrogen bonds and participate in polar interactions .
Comparison with Similar Compounds
Similar Compounds
3,4,4-Trimethyl-1-pentyn-3-ol: Similar structure but may differ in stereochemistry.
1-Pentyn-3-ol, 3,4-dimethyl-: Similar alkyne and hydroxyl groups but with different alkyl substituents.
3-Ethyl-1-pentyn-3-ol: Similar functional groups but with different alkyl chain length.
Uniqueness
1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules.
Properties
CAS No. |
38484-41-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3S)-3,4,4-trimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3/t8-/m1/s1 |
InChI Key |
XXWIEGOAVMLISY-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@](C#C)(C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C(C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


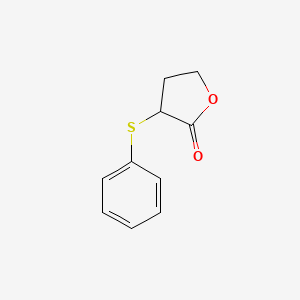
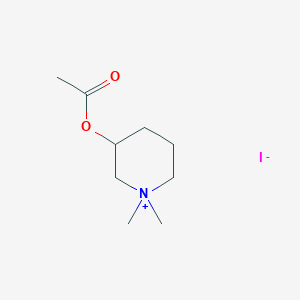
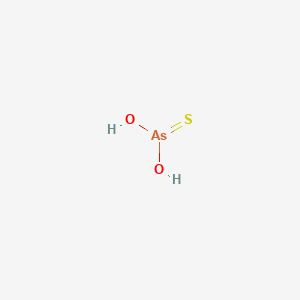
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
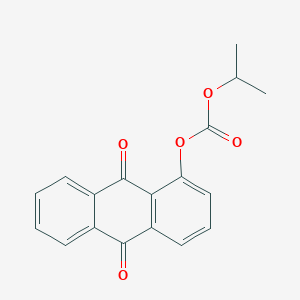
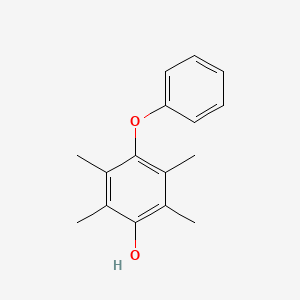
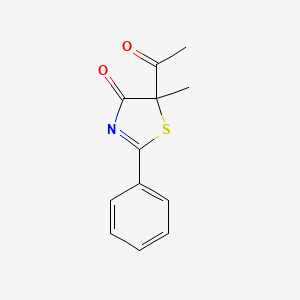
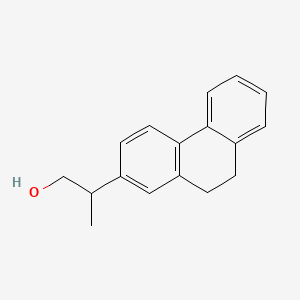
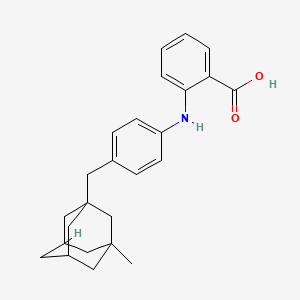
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
